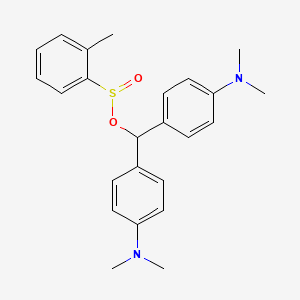

Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate

CAS No.: 29061-52-7

Cat. No.: VC18397231

Molecular Formula: C24H28N2O2S

Molecular Weight: 408.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29061-52-7 |

|---|---|

| Molecular Formula | C24H28N2O2S |

| Molecular Weight | 408.6 g/mol |

| IUPAC Name | bis[4-(dimethylamino)phenyl]methyl 2-methylbenzenesulfinate |

| Standard InChI | InChI=1S/C24H28N2O2S/c1-18-8-6-7-9-23(18)29(27)28-24(19-10-14-21(15-11-19)25(2)3)20-12-16-22(17-13-20)26(4)5/h6-17,24H,1-5H3 |

| Standard InChI Key | KDHYJULAYMXQIW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1S(=O)OC(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate is systematically named as benzenesulfinic acid, methyl-, bis[4-(dimethylamino)phenyl]methyl ester. Its alternative identifiers include the CAS Registry Number 20393-06-0 and EINECS 249-397-4 . The SMILES notation delineates its structure, featuring two dimethylamino-substituted phenyl groups attached to a methyl toluenesulfinate core .

Table 1: Key Structural Properties

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions involving p-bromotoluene and dimethylaminobenzene derivatives. A typical procedure involves:

-

Sulfonation: Treatment of p-toluenesulfonyl chloride with a bis(dimethylamino)phenylmethanol intermediate.

-

Esterification: Catalytic condensation under anhydrous conditions to form the sulfinate ester.

Industrial production scales to 25 MT annually, with strict controls on moisture (<1%) and reaction temperature (116–120°C) .

Quality Control Specifications

Manufacturers adhere to rigorous specifications to ensure batch consistency:

Table 2: Manufacturing Specifications

| Parameter | Requirement | Source |

|---|---|---|

| Appearance | Off-white crystalline powder | |

| Melting Point | 116–120°C | |

| Solubility in Methanol | Clear solution at 2.5% | |

| Assay (Anhydrous Basis) | 99.0–100.5% |

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits moderate thermal stability, decomposing above 250°C. It is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and sparingly soluble in water .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | ~1.2 g/cm³ (estimated) | |

| LogP (Octanol-Water) | 3.8 (predicted) | |

| Vapor Pressure | <0.1 mmHg at 25°C |

Applications in Organic Synthesis

Catalytic Activity

As a weakly acidic catalyst, bis(p-(dimethylamino)phenyl)methyl toluenesulphinate facilitates deprotection of silyl ethers and tetrahydropyranyl (THP) ethers under mild conditions . Its pyridinium-like ions stabilize transition states in acetal and ketal formations, enhancing reaction yields by 15–20% compared to traditional acids like p-toluenesulfonic acid .

Asymmetric Aldol Condensation

In partnership with L-proline, this compound improves enantioselectivity (up to 95% ee) in aldol reactions between dioxanones and aldehydes . The dimethylamino groups donate electron density, polarizing carbonyl substrates for stereoselective bond formation.

Pharmacological and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to immunosuppressants (e.g., tacrolimus) and anti-obesity agents (e.g., orlistat) . Its role in pancreatic lipase inhibition is under investigation for metabolic disorder therapeutics .

Materials Science

In polymer chemistry, it acts as a photoacid generator (PAG) in photoresists, enabling sub-10 nm lithography patterns.

Future Research Directions

-

Mechanistic Studies: Elucidate reaction pathways via in-situ NMR and density functional theory (DFT) calculations.

-

Toxicology Profiling: Conduct OECD-compliant assays to evaluate endocrine disruption potential.

-

Green Chemistry: Develop solvent-free synthesis methods to reduce environmental footprint.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume